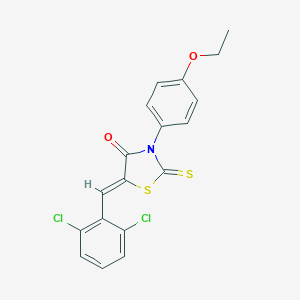

![molecular formula C16H12N4S B382364 3-(苄基硫基)-5H-[1,2,4]三嗪并[5,6-b]吲哚 CAS No. 73718-26-0](/img/structure/B382364.png)

3-(苄基硫基)-5H-[1,2,4]三嗪并[5,6-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a useful research compound. Its molecular formula is C16H12N4S and its molecular weight is 292.4g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

该化合物核心结构,即1,2,4-三嗪部分,与显著的抗菌特性相关联 。研究人员合成了各种1,2,4-三嗪衍生物,以探索其在对抗微生物感染方面的潜力。连接到三嗪吲哚骨架上的苄基硫基可能增强这些特性,使其成为开发新型抗菌剂的候选者。

抗癌研究

含有三嗪和四嗪部分的化合物已被确定具有抗癌活性 。它们可以与各种生物靶标相互作用,并破坏癌细胞增殖。所讨论的特定化合物可以被合成成靶向特定癌细胞系的衍生物,为新型抗癌药物提供途径。

生物筛选

三嗪吲哚衍生物已接受生物筛选,以评估其对各种疾病的有效性 。该化合物的独特结构可能导致发现新的生物活性,这可能有助于治疗一系列疾病。

多相催化

三嗪和四嗪以其在多相催化中的应用而闻名,因为它们具有高氮含量和化学稳定性 。该化合物可用作各种化学反应中的催化剂或催化剂载体,有可能提高效率和选择性。

光催化

使三嗪和四嗪在多相催化中发挥作用的相同特性也使其适用于光催化应用 。该化合物可以成为光催化体系的一部分,该体系利用光驱动化学反应,这是可持续化学领域的一个不断发展的新领域。

分离和储存

由于其丰富的氮含量和稳定性,三嗪和四嗪可用于分离技术和储存解决方案 。该化合物可以被改性以创建选择性结合或储存特定分子的材料,这在环境和工业过程中至关重要。

与能源相关的功能

三嗪的高氮含量和稳定性使其适合于与能源相关的应用 。这可能包括开发用于储能的新材料,例如电池或超级电容器,其中该化合物可以有助于提高容量和稳定性。

化学生物学

三嗪的生物正交性使其可用于化学生物学 。它们可以与张力烯烃和炔烃结合使用,用于标记和追踪活细胞中的生物分子,提供对细胞过程的见解。

作用机制

Target of Action

The compound 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, also known as 2-Benzylsulfanyl-9H-1,3,4,9-tetraaza-fluorene, is a type of indole derivative . Indole derivatives have been found to show clinical and biological applications, binding with high affinity to multiple receptors . Specifically, this compound and its analogues have been recognized as potential anti-plasmodial agents . The primary targets of this compound are likely the parasitic protozoa, such as Plasmodium falciparum, that cause malaria .

Mode of Action

It is known that indole derivatives can interact with their targets in various ways, including electrophilic substitution, due to excessive π-electrons delocalization . The compound’s interaction with its targets likely results in changes that inhibit the growth or function of the parasites, thereby exerting its anti-plasmodial effects .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the life cycle of P. falciparum . The compound may interfere with the formation of asexual schizonts from sporozoites, the development of merozoites, and the production of sexual gametocytes . The downstream effects of these disruptions could include a reduction in the parasite’s ability to infect new cells and propagate within the host.

Pharmacokinetics

Like other indole derivatives, it is expected to have good bioavailability due to its aromatic nature and the presence of functional groups that can participate in various types of interactions .

Result of Action

The result of the compound’s action is the inhibition of the growth and propagation of P. falciparum within the host, which can lead to a reduction in the severity of malaria symptoms . This compound has shown promising results in biological screening .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism .

生化分析

Biochemical Properties

3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetes and its complications . The compound also interacts with other biomolecules, such as nuclear factor kappa B (NF-κB), influencing inflammatory responses .

Cellular Effects

The effects of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress and inflammation . In PC12 cells, the compound has shown neuroprotective effects by reducing oxidative stress markers and inflammatory cytokines . Additionally, it influences gene expression related to antioxidant enzymes, thereby enhancing cellular defense mechanisms .

Molecular Mechanism

At the molecular level, 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole exerts its effects through several mechanisms. It binds to the active sites of enzymes like aldose reductase, inhibiting their activity . This inhibition reduces the formation of sorbitol, a sugar alcohol that accumulates in diabetic complications. The compound also modulates the expression of genes involved in oxidative stress response, such as superoxide dismutase (SOD) and catalase (CAT), enhancing the cell’s antioxidant capacity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that it maintains its efficacy in reducing oxidative stress and inflammation in cellular models . Its stability and activity may vary depending on the specific experimental conditions and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites that are excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The compound’s distribution is influenced by its lipophilicity and the presence of specific transport proteins that facilitate its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, influencing gene expression and cellular responses to oxidative stress . Post-translational modifications, such as phosphorylation, may also play a role in its subcellular targeting and activity .

属性

IUPAC Name |

3-benzylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-2-6-11(7-3-1)10-21-16-18-15-14(19-20-16)12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVHPGIBBFVLKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

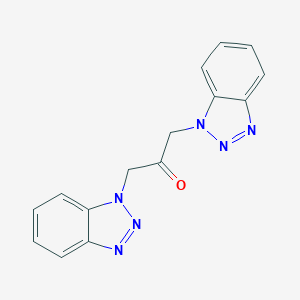

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methyl diethyldithiocarbamate](/img/structure/B382285.png)

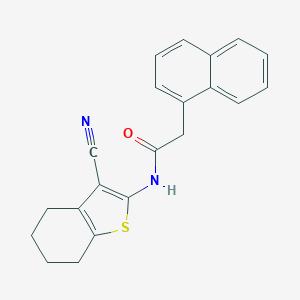

![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B382287.png)

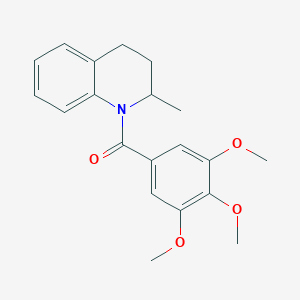

![3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B382289.png)

![(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid](/img/structure/B382290.png)

![Propyl 2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382291.png)

![Methyl 2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B382293.png)

![5-(4-Methoxybenzylidene)-3-[6-(4-morpholinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382296.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B382300.png)

![1-(4-Benzhydryl-1-piperazinyl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382302.png)

![1-(4-Cyclohexylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382303.png)